9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. These compounds are characterized by a fused ring structure containing nitrogen atoms. The presence of the 4-chlorophenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the reaction of 4-chlorobenzaldehyde with an appropriate amine can lead to the formation of an intermediate, which upon further cyclization and oxidation yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 4H-pyrrolo[3,2,1-ij]quinolin-2-ones These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of the 4-chlorophenyl group in 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one makes it unique and potentially more potent in certain applications .
Properties
Molecular Formula |
C21H13ClN2O |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one |
InChI |
InChI=1S/C21H13ClN2O/c22-15-7-9-16(10-8-15)24-12-19-18(21(24)25)11-14-6-5-13-3-1-2-4-17(13)20(14)23-19/h1-11H,12H2 |
InChI Key |
IANOHEDUDNIUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.